molecular formula C11H11BrN2S B13251659 N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

Cat. No.: B13251659
M. Wt: 283.19 g/mol
InChI Key: FRVHZEYTTAXKMA-UHFFFAOYSA-N
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Description

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine ( 1532893-17-6) is a brominated heterocyclic compound of interest in medicinal and materials chemistry. This high-purity amine features a molecular formula of C 11 H 11 BrN 2 S and a molecular weight of 283.19 g/mol . Its structure combines pyridine and thiophene rings, making it a valuable intermediate for constructing more complex molecules. This compound serves as a versatile organic building block , particularly in metal-catalyzed cross-coupling reactions such as the Suzuki reaction, which is widely used to create biaryl systems . The bromine atom on the thiophene ring provides a reactive site for such couplings, allowing researchers to incorporate various aromatic and heteroaromatic moieties. Compounds with thiophene-pyridine scaffolds are frequently investigated for their potential biological activities, which may include serving as inhibitors for specific targets like potassium channels . The presence of both nitrogen and sulfur heteroatoms in its structure facilitates coordination with metal centers, making it a candidate for use in catalytic systems or materials science . Handling and Storage: Store in a cool, dry place. For research purposes only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine

InChI

InChI=1S/C11H11BrN2S/c1-8-2-3-10(5-13-8)14-6-11-4-9(12)7-15-11/h2-5,7,14H,6H2,1H3

InChI Key

FRVHZEYTTAXKMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CC(=CS2)Br

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods to prepare N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is through reductive amination of 4-bromothiophene-2-carbaldehyde with 6-methylpyridin-3-amine.

  • Step 1: Synthesis of 4-bromothiophene-2-carbaldehyde, typically by bromination of thiophene derivatives followed by formylation reactions.
  • Step 2: Condensation of 4-bromothiophene-2-carbaldehyde with 6-methylpyridin-3-amine under mild acidic conditions to form an imine intermediate.
  • Step 3: Reduction of the imine intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation to yield the desired secondary amine.

This method is favored due to its simplicity, mild conditions, and generally good yields (typically 70-90%) with high purity. The reaction is often carried out in solvents like ethanol or dimethylformamide with temperature control between room temperature and 60°C to optimize conversion and minimize side reactions.

Suzuki Cross-Coupling Followed by Amination

Another synthetic route involves Suzuki-Miyaura cross-coupling to assemble the bromothiophene and pyridine fragments, followed by functional group transformations:

  • Step 1: Preparation of a boronic acid derivative of 6-methylpyridin-3-amine or its protected form.
  • Step 2: Palladium-catalyzed Suzuki cross-coupling of 4-bromothiophene-2-ylmethyl halide with the boronic acid derivative under inert atmosphere (argon) using Pd(PPh3)4 as catalyst and K3PO4 as base in solvents like 1,4-dioxane or ethanol-water mixtures.
  • Step 3: Deprotection and/or further functional group modifications to yield the target amine.

Condensation and Schiff Base Hydrolysis

In some studies, condensation of 6-methylpyridin-3-amine with 4-bromothiophene-2-carbaldehyde yields a Schiff base (imine), which can be isolated or further hydrolyzed under catalytic conditions to form the amine derivative. Density Functional Theory (DFT) studies have supported the mechanistic understanding of these transformations, especially under transition metal-catalyzed hydrolysis conditions.

Parameter Typical Conditions Notes
Solvent Ethanol, Dimethylformamide, 1,4-Dioxane Solvent choice affects solubility and reaction rate
Temperature 25–90 °C Mild heating improves yield, avoids decomposition
Catalyst Pd(PPh3)4 (5 mol%) for Suzuki coupling Essential for cross-coupling efficiency
Base Potassium phosphate (K3PO4) Facilitates palladium catalyst turnover
Reducing Agent Sodium borohydride, catalytic hydrogenation For reductive amination step
Reaction Time 0.5–18 hours Depends on step and scale
  • The reductive amination method yields high purity this compound efficiently, suitable for medicinal chemistry applications.
  • Suzuki cross-coupling offers a versatile platform for analog synthesis but may require careful optimization of catalyst and base to prevent dehalogenation or side reactions.
  • DFT studies have elucidated the electronic properties of intermediates, supporting mechanistic pathways and guiding synthetic improvements.
  • The compound’s unique combination of brominated thiophene and methylpyridin-3-amine imparts favorable properties for biological activity screening, as indicated by its inclusion in various pharmacological patent applications.
Method Key Steps Yield Range Advantages Limitations
Reductive Amination Aldehyde + amine condensation + reduction 70–90% Mild conditions, high yield Requires careful control to avoid over-reduction
Suzuki Cross-Coupling Cross-coupling of boronic acid + halide 50–75% Structural diversity, modular Sensitive to catalyst/base, longer reaction times
Schiff Base Formation + Hydrolysis Condensation followed by hydrolysis Moderate Mechanistic insights via DFT May require additional purification

The preparation of this compound is well-established through reductive amination and Suzuki cross-coupling methodologies. Each method offers distinct advantages depending on the desired scale, purity, and structural modifications. Advances in catalytic systems and computational chemistry have enhanced understanding and optimization of these synthetic routes, supporting the compound’s ongoing exploration in medicinal and material sciences.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Structural Notes
N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine 6-Methylpyridin-3-amine (4-Bromothiophen-2-yl)methyl 283.19 Bromothiophene introduces steric bulk and electron-withdrawing effects .
6-Methylpyridin-3-amine Pyridine Methyl at C6, amine at C3 108.14 Planar structure with N–H···N hydrogen bonding in crystals .
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Pyridine Chloro at C6, methylamine at C3 170.63 Chlorine (electron-withdrawing) vs. bromine; methylamine reduces hydrogen-bonding potential .
(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine Pyridine Bromo at C6, isopropylamine at C3 243.12 Isopropyl group increases lipophilicity compared to thiophene-methyl .

Key Observations :

  • Electron-withdrawing groups : The bromine in the target compound and ’s analog contrasts with chlorine in , altering the pyridine ring’s electron density. Bromine’s larger atomic radius may enhance steric hindrance and polarizability.
  • Hydrogen-bonding capacity : The unsubstituted amine in 6-methylpyridin-3-amine facilitates intermolecular N–H···N hydrogen bonds, stabilizing its crystal structure . In contrast, the bulky bromothiophene group in the target compound likely disrupts such interactions, favoring van der Waals forces or π-π stacking.

Physicochemical Properties

Property This compound 6-Methylpyridin-3-amine N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
Solubility Likely low (lipophilic bromothiophene) Moderate (polar amine) Moderate (chlorine and methylamine balance)
Crystal Packing Predominantly van der Waals/π-π interactions N–H···N hydrogen bonds Reduced hydrogen bonding due to N-methylation
Thermal Stability Uncertain (steric bulk may lower melting point) High (hydrogen-bonded) Moderate (weaker intermolecular forces)

Notes:

  • The bromothiophene group in the target compound increases molecular weight by ~175 g/mol compared to 6-methylpyridin-3-amine, significantly impacting solubility and diffusion properties .
  • Methylation of the amine (as in ) reduces hydrogen-bonding capacity, while bromothiophene substitution introduces steric effects that may hinder crystallization .

Biological Activity

N-[(4-Bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C11_{11}H11_{11}BrN2_2S
  • Molecular Weight : 283.19 g/mol
  • CAS Number : 1532893-17-6

The presence of the bromine atom in the thiophene ring contributes to the compound's reactivity and biological interactions, influencing its binding affinity to various biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .
  • Anticancer Effects : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer pathways, highlighting its potential as an anticancer agent .

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : The compound may interact with key enzymes, altering their activity and affecting cellular processes related to disease progression.
  • Receptor Modulation : Its structural features allow for potential interactions with various receptors, influencing signaling pathways critical in disease states.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally similar to this compound:

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
3-Amino-5-bromo-6-methylpyridin-2-olHydroxyl groupAntimicrobialHydroxyl group enhances solubility
5-Bromo-N-(pyrazin-2-yl)thiophenePyrazine moietyAnticancerPyrazine enhances electron delocalization
N-(5-bromothiophen-2-yl)methyl]-4-methylpyridin-3-aminesDifferent pyridine substitution patternDiverse activitiesSubstitution pattern affects reactivity

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific functional groups in determining the therapeutic potential of these compounds.

Synthesis and Applications

The synthesis of this compound typically involves several key steps that leverage its unique chemical properties for medicinal applications. Its potential applications include:

  • Drug Development : Targeting diseases such as cancer and inflammatory disorders.
  • Material Science : Utilization in organic electronics due to its electronic properties.

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